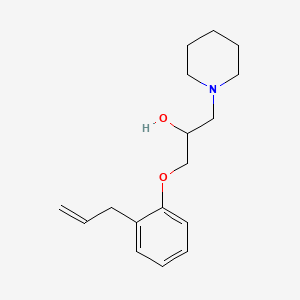

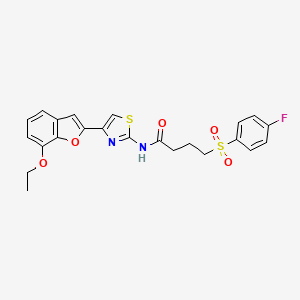

![molecular formula C10H15N3O B2606958 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine CAS No. 2199303-51-8](/img/structure/B2606958.png)

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine, such as pyrrolidine derivatives, has been discussed in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . A continuous flow method has also been described for the synthesis of 2-methylpyridines .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One significant application of pyrazine derivatives is in the field of corrosion science. For instance, the theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives, including 2-methylpyrazine, has been investigated. These compounds have been studied for their adsorption properties and their potential as corrosion inhibitors for steel, using quantum chemical calculations and molecular dynamics simulations. The findings suggest that pyrazine derivatives, due to their electronic properties and ability to adsorb onto metal surfaces, can offer protective layers against corrosion, highlighting their utility in enhancing material durability in corrosive environments (Obot & Gasem, 2014).

Antimicrobial Activity

Pyrazines also display broad-spectrum antimicrobial activity. A study assessed the antimicrobial activity of 2,5-bis(1-methylethyl)-pyrazine, produced by Paenibacillus sp., highlighting its potential as a bio-based fumigant for applications in the food industry, agriculture, or logistics due to its lower mammalian toxicity and broad-spectrum antimicrobial properties at lower concentrations (Janssens et al., 2019).

Synthesis of Heterocyclic Compounds

Pyrazine derivatives play a crucial role as intermediates in the synthesis of complex heterocyclic compounds. The microwave-promoted synthesis of N-heterocycles through tandem imination/annulation processes, involving pyrazine derivatives, has been demonstrated. This method facilitates the efficient synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines, showcasing the versatility of pyrazine derivatives in constructing pharmacologically relevant heterocyclic frameworks (Alfonsi et al., 2009).

Applications in Catalysis and Photocatalysis

Pyrazine derivatives have been investigated for their role in catalysis, including the synthesis of pyrazinamide, an antituberculosis drug, via oxidative ammonolysis of methylpyrazine. This process highlights the catalytic potential of pyrazine derivatives in pharmaceutical manufacturing (Kagarlitskii et al., 1999).

Propiedades

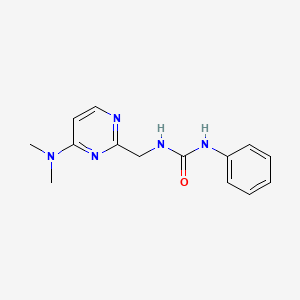

IUPAC Name |

2-methyl-3-(1-methylpyrrolidin-3-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)14-9-3-6-13(2)7-9/h4-5,9H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDLOPRJUBDOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2606877.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)

![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)

![5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2606881.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2606888.png)